1-[2-(Hydroxymethyl)phenyl]ethane-1,2-diol
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Overview
Description
1-[2-(Hydroxymethyl)phenyl]ethane-1,2-diol is an organic compound with the molecular formula C9H12O3. It contains a phenyl ring substituted with a hydroxymethyl group and an ethane-1,2-diol moiety. This compound is of interest due to its unique structure, which combines aromatic and aliphatic functionalities, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[2-(Hydroxymethyl)phenyl]ethane-1,2-diol can be synthesized through several methods. One common approach involves the reduction of 1-(2-hydroxyphenyl)ethanone using sodium borohydride (NaBH4) in methanol. The reaction proceeds under mild conditions, typically at room temperature, yielding the desired diol with high purity .
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of 1-(2-hydroxyphenyl)ethanone. This method utilizes a palladium on carbon (Pd/C) catalyst under hydrogen gas at elevated pressures and temperatures. The process is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Hydroxymethyl)phenyl]ethane-1,2-diol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions, CrO3 in acidic medium.
Reduction: NaBH4 in methanol, LiAlH4 in dry ether, hydrogen gas with Pd/C catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products:
Oxidation: Corresponding aldehydes or ketones.
Reduction: Alcohols or hydrocarbons.
Substitution: Ethers or esters.
Scientific Research Applications
1-[2-(Hydroxymethyl)phenyl]ethane-1,2-diol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-(Hydroxymethyl)phenyl]ethane-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, affecting molecular recognition processes .
Comparison with Similar Compounds
1-Phenyl-1,2-ethanediol: Similar structure but lacks the hydroxymethyl group.
2-Hydroxy-1-phenylethanone: Contains a ketone group instead of the diol moiety.
2-Hydroxy-4-methoxyacetophenone: Features a methoxy group on the aromatic ring.
Uniqueness: 1-[2-(Hydroxymethyl)phenyl]ethane-1,2-diol is unique due to the presence of both hydroxymethyl and diol functionalities, which provide distinct reactivity and versatility in synthetic applications. Its ability to undergo multiple types of chemical reactions makes it a valuable intermediate in various fields of research and industry .
Properties
CAS No. |
81065-83-0 |
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Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
1-[2-(hydroxymethyl)phenyl]ethane-1,2-diol |
InChI |
InChI=1S/C9H12O3/c10-5-7-3-1-2-4-8(7)9(12)6-11/h1-4,9-12H,5-6H2 |
InChI Key |
VNUQSKBTRIFRSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C(CO)O |
Origin of Product |
United States |
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